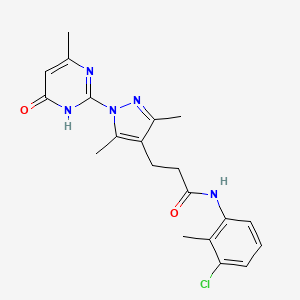
N-(3-chloro-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The chemical compound of interest is involved in the synthesis of various heterocyclic compounds, which are crucial in the field of medicinal chemistry and drug development. For example, cyclization reactions involving cyanamides with methyl anthranilates and 2-aminophenyl ketones have led to the creation of dihydroquinazolinones, aminoquinazolines, and hexahydropyrazinopyrimidinediones. These reactions underscore the compound's role in synthesizing structurally diverse molecules with potential biological activities (Shikhaliev et al., 2008).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidine derivatives synthesized from the compound have shown promise as anticancer and anti-inflammatory agents. A study demonstrated the synthesis of novel pyrazolopyrimidines that were evaluated for their cytotoxic effects against cancer cell lines and their ability to inhibit 5-lipoxygenase, highlighting the compound's application in developing therapeutic agents (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Microwave-assisted cyclocondensation has been used to synthesize pyrimidine-linked pyrazole heterocyclics, demonstrating the compound's utility in creating insecticidal and antibacterial agents. This approach not only expedites the synthesis process but also contributes to the development of compounds with significant biological activities (Deohate & Palaspagar, 2020).
Antidepressant Potential
The exploration of pyrazole derivatives has also extended to the investigation of their potential as antidepressants. A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine derivatives identified compounds with significant antidepressant activity, showcasing the broader implications of this chemical framework in mental health treatment (Bailey et al., 1985).
Structural Diversity in Compound Libraries
The compound has been instrumental in generating structurally diverse libraries through alkylation and ring closure reactions. This highlights its versatility in synthesizing a wide range of compounds, potentially leading to the discovery of new therapeutic agents (Roman, 2013).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-11-10-19(28)24-20(22-11)26-14(4)15(13(3)25-26)8-9-18(27)23-17-7-5-6-16(21)12(17)2/h5-7,10H,8-9H2,1-4H3,(H,23,27)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBONLQVLANBPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=C(C(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2439281.png)
![6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2439285.png)
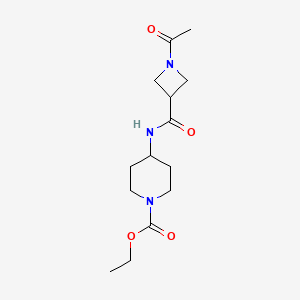
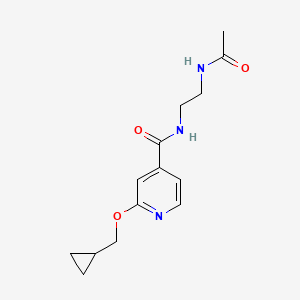

![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2439292.png)

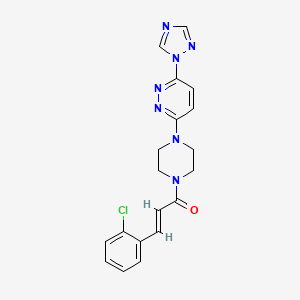
![3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2439297.png)
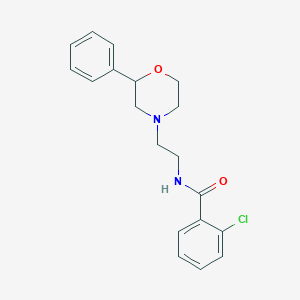
![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)